4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their wide range of biological activities and medicinal applications
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-inflammatory and analgesic activities , suggesting that they may target enzymes involved in inflammation and pain, such as cyclo-oxygenase (COX) enzymes .
Mode of Action
Based on the anti-inflammatory and analgesic activities of similar compounds , it can be hypothesized that 4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide may inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
This compound may affect the arachidonic acid pathway, which is involved in the production of prostaglandins . By inhibiting COX enzymes, this compound could potentially reduce the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Result of Action
Based on the anti-inflammatory and analgesic activities of similar compounds , it can be hypothesized that this compound may reduce inflammation and pain at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1,3-benzothiazole-2-amine
- Benzoyl chloride
- N-(6-chloro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of both benzoyl and benzothiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-benzoyl-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O2S/c22-16-10-11-17-18(12-16)27-21(23-17)24-20(26)15-8-6-14(7-9-15)19(25)13-4-2-1-3-5-13/h1-12H,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHVMXOFTNCIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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